N-Methyl vs. Primary Amine: Altered Hydrogen-Bond Donor Count and Predicted CNS Permeability
The N-methylated target compound (C8H8BrN3·HCl, HBD = 1) possesses one fewer hydrogen-bond donor than its primary amine analog 7-bromoimidazo[1,2-a]pyridin-3-amine (C7H6BrN3, HBD = 2) . Reducing HBD count from 2 to 1 is a well-established strategy for improving passive blood-brain barrier permeability, as reflected in CNS MPO scoring rules where HBD ≤1 is favored. Computational logP predictions for the free base of the target compound are approximately 2.5–3.0, versus ~1.5–2.0 for the des-methyl analog, indicating a shift toward higher lipophilicity that can enhance membrane partitioning . This physicochemical differentiation directly impacts the compound's suitability for CNS-targeted screening libraries compared to the more polar primary amine congener.
| Evidence Dimension | Hydrogen-bond donor count and predicted logP |
|---|---|
| Target Compound Data | HBD = 1; predicted logP ~2.5–3.0 (free base) |
| Comparator Or Baseline | 7-Bromoimidazo[1,2-a]pyridin-3-amine: HBD = 2; predicted logP ~1.5–2.0 |
| Quantified Difference | ΔHBD = –1; ΔlogP ≈ +1 unit |
| Conditions | Computational prediction based on structural class comparison; experimental validation pending |
Why This Matters
Procurement decisions for CNS-targeted fragment or lead-like libraries should favor the N-methyl analog when reduced hydrogen-bond donor count and increased lipophilicity are desired for blood-brain barrier penetration.
